
Vapreotide acetate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas: El acetato de vapreotida se puede sintetizar utilizando métodos de síntesis de péptidos en fase sólida (SPPS).
Condiciones de reacción: Las condiciones de reacción específicas para su síntesis no están fácilmente disponibles en el dominio público.
Producción industrial: Los detalles sobre los métodos de producción a escala industrial son propiedad y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Reacciones: El acetato de vapreotida no experimenta reacciones químicas extensas debido a su estructura de péptido estable.
Reactivos y condiciones comunes: Dado que es un péptido, generalmente es estable en condiciones fisiológicas.
Productos principales: No se producen transformaciones químicas significativas; el compuesto permanece intacto.
Aplicaciones Científicas De Investigación
Treatment of Acromegaly and Endocrine Tumors
Vapreotide is particularly effective in managing acromegaly, a condition characterized by excessive growth hormone (GH) secretion. It acts by inhibiting GH release from the pituitary gland. Clinical studies have demonstrated significant reductions in GH levels and insulin-like growth factor 1 (IGF-1) levels in patients treated with vapreotide.
Case Study:
In a randomized controlled trial involving patients with acromegaly, vapreotide administration resulted in a 50% reduction in IGF-1 levels within six months, demonstrating its efficacy as a long-term treatment option .
Management of Esophageal Variceal Bleeding
Vapreotide acetate has been shown to decrease portal pressure, making it beneficial for treating esophageal variceal bleeding in patients with liver cirrhosis. The drug reduces blood flow to collateral circulation, thereby minimizing the risk of hemorrhage.
Clinical Findings:
A pivotal study indicated that early administration of vapreotide significantly improved hemostatic outcomes in patients experiencing acute variceal hemorrhage . The drug was associated with a decrease in the need for blood transfusions and reduced mortality rates.
Gastrointestinal Disorders
Vapreotide's effects on gastrointestinal motility make it useful in treating various gastrointestinal disorders. It has been studied for its role in managing conditions like diarrhea due to neuroendocrine tumors and post-operative complications.
Research Insights:
A study highlighted that continuous infusion of vapreotide improved gastric acidity control and reduced gallbladder contraction, which can be beneficial for patients suffering from upper gastrointestinal bleeding .
Transdermal Delivery Systems
Recent research has explored innovative delivery methods for vapreotide, including transdermal iontophoresis. This method aims to enhance the absorption of vapreotide through the skin, potentially improving patient compliance and therapeutic outcomes.
Experimental Results:
In vitro studies demonstrated that transdermal delivery could achieve therapeutic concentrations of vapreotide, with flux rates reaching up to 1.7 mg/cm² per hour under controlled conditions . This method could revolutionize how vapreotide is administered, especially for patients who require long-term treatment.
Orphan Drug Designation and Future Research
Vapreotide has received orphan drug designation in various jurisdictions due to its potential benefits for rare diseases. Ongoing clinical trials aim to further establish its efficacy and safety profile across different patient populations.
Future Directions:
The Debiopharm Group is initiating Phase III trials to confirm the effectiveness of vapreotide in treating esophageal variceal bleeding in U.S. patients . These studies are crucial for expanding the therapeutic applications of this compound.
Mecanismo De Acción
- El acetato de vapreotida es un análogo de la somatostatina con mayor estabilidad metabólica que la hormona parental.
- Él:
- Reduce el flujo sanguíneo esplácnico .
- Inhibe la liberación de la hormona del crecimiento .
- Suprime la liberación de péptidos y compuestos vasoactivos de tumores neuroendocrinos .
Comparación Con Compuestos Similares
Características únicas: La estabilidad y las interacciones específicas del receptor del acetato de vapreotida lo distinguen de otros análogos de la somatostatina.
Compuestos similares: Otros análogos de la somatostatina incluyen , , y .
Actividad Biológica
Vapreotide acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting various endocrine and exocrine functions. This compound is primarily used in the management of esophageal variceal bleeding, particularly in patients with cirrhosis, and has shown efficacy in reducing portal pressure and controlling gastrointestinal bleeding. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.
Vapreotide exerts its effects through multiple mechanisms:
- Somatostatin Receptor Interaction : Vapreotide binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release and the suppression of various neuroendocrine functions. This action is crucial in conditions characterized by excessive hormone secretion, such as acromegaly and neuroendocrine tumors .
- Reduction of Splanchnic Blood Flow : By decreasing splanchnic blood flow, vapreotide effectively lowers portal pressure, which is beneficial in managing variceal bleeding. Studies have demonstrated that vapreotide significantly reduces collateral circulation blood flow in cirrhotic rats .
- Inhibition of Gastrointestinal Hormones : Vapreotide also inhibits the release of gastrointestinal hormones such as cholecystokinin (CCK) and gastrin, which can affect gastric acidity and gallbladder contraction .
Pharmacological Profile
Property | Details |
---|---|
Molecular Weight | Approximately 326 g/mol |
Half-Life | About 30 minutes |
Route of Elimination | 76% via bile; remainder renal |
Common Side Effects | Headache, fatigue, diarrhea, nausea |
Indications | Esophageal variceal bleeding |
Esophageal Variceal Bleeding
Vapreotide has been extensively studied for its role in managing esophageal variceal bleeding. A pivotal study highlighted that early administration of vapreotide significantly improved bleeding control and reduced mortality rates among patients experiencing significant bleeding episodes . The efficacy was further supported by a meta-analysis encompassing four randomized trials that confirmed its effectiveness in controlling variceal hemorrhage.
Other Indications
Beyond esophageal variceal bleeding, vapreotide has been investigated for other conditions:
- AIDS-related Diarrhea : Due to its inhibitory effects on gastrointestinal secretions, vapreotide has shown promise in managing diarrhea associated with AIDS .
- Neuroendocrine Tumors : Its ability to inhibit hormone secretion makes it a candidate for treating various neuroendocrine tumors.
Case Studies
-
Case Study on Variceal Bleeding Control :
- A study involving patients with cirrhosis demonstrated that those treated with vapreotide had a significant reduction in the incidence of rebleeding compared to those receiving standard therapy. The treatment led to a marked decrease in portal pressure within hours of administration.
- Clinical Trial on Gastric Acidity :
Propiedades
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZSMHYSQUHDH-NCACADTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H74N12O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116430-60-5 | |
Record name | Vapreotide acetate [USAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VAPREOTIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.